

An In-depth Technical Guide to O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

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Compound of Interest

Compound Name: *O-(2-Chlorobenzyl)hydroxylamine hydrochloride*

Cat. No.: *B2723175*

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CAS Number: 5555-48-6

Introduction: A Versatile Building Block in Modern Chemistry

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a key reagent in the fields of organic synthesis and medicinal chemistry.^[1] Its unique molecular architecture, featuring a reactive hydroxylamine moiety tethered to a sterically and electronically influential 2-chlorobenzyl group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules.^[1] This guide provides a comprehensive overview of its properties, a robust synthesis protocol, its applications in drug discovery, and essential safety and handling procedures, tailored for researchers and professionals in the chemical sciences. The presence of the chlorobenzyl group enhances its reactivity, presenting opportunities for novel synthetic pathways.^[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the key physicochemical data for **O-(2-Chlorobenzyl)hydroxylamine hydrochloride**.

Property	Value	Source(s)
CAS Number	5555-48-6	[1][2][3]
Molecular Formula	C ₇ H ₈ ClNO·HCl (or C ₇ H ₉ Cl ₂ NO)	[1]
Molecular Weight	194.06 g/mol	[1]
Appearance	Off-white powder/solid	[1]
Purity	≥ 98% (by TLC)	[1]
Melting Point	145-148 °C	
Storage Conditions	Store at 0-8°C, sealed in a dry environment	[1]
IUPAC Name	1-[(aminooxy)methyl]-2-chlorobenzene hydrochloride	

Synthesis of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride: A Step-by-Step Protocol

While a specific, peer-reviewed protocol for the synthesis of **O-(2-Chlorobenzyl)hydroxylamine hydrochloride** is not readily available, a reliable procedure can be adapted from established methods for analogous O-benzyl hydroxylamines.[4] The following two-step process, involving O-alkylation of a protected hydroxylamine followed by deprotection, is a common and effective strategy.

Part A: Synthesis of N-(2-Chlorobenzyloxy)phthalimide

This initial step involves the nucleophilic substitution of 2-chlorobenzyl halide with N-hydroxyphthalimide. The phthalimide group serves as an excellent protecting group for the hydroxylamine, preventing unwanted side reactions.

Experimental Protocol:

- To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.1 eq).

- Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of N-hydroxyphthalimide.
- To this mixture, add a solution of 2-chlorobenzyl bromide or 2-chlorobenzyl chloride (1.05 eq) in DMF dropwise.
- Heat the reaction mixture to approximately 60°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-cold deionized water to precipitate the product.
- Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-chlorobenzoyloxy)phthalimide.

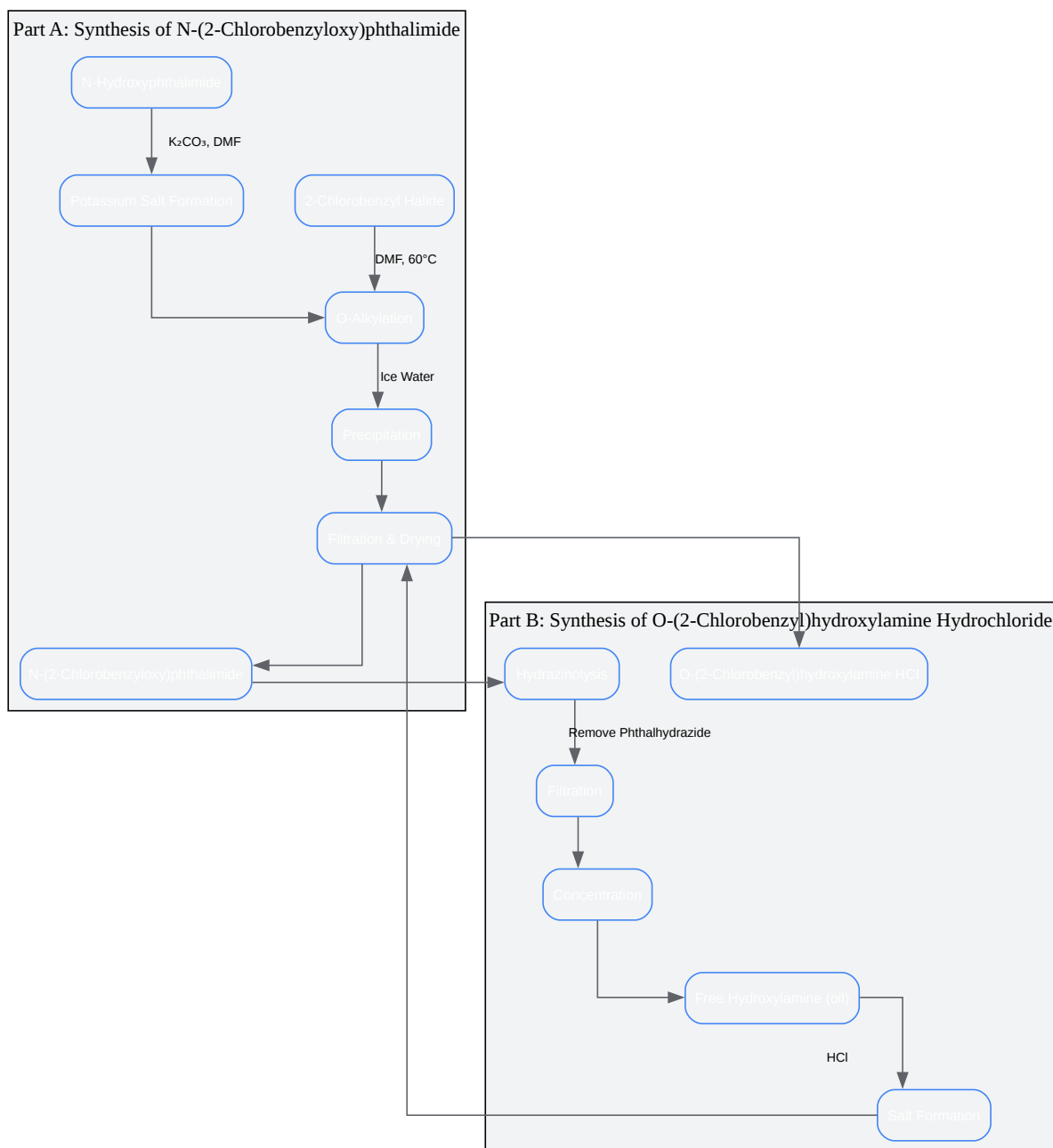
Part B: Synthesis of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

The final step is the removal of the phthalimide protecting group via hydrazinolysis to yield the free hydroxylamine, which is then converted to its more stable hydrochloride salt.

Experimental Protocol:

- Suspend the N-(2-chlorobenzoyloxy)phthalimide (1.0 eq) from Part A in ethanol.
- Add hydrazine hydrate (1.1 eq) to the suspension and reflux the mixture. A thick white precipitate of phthalhydrazide will form.
- Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
- Concentrate the filtrate under reduced pressure to remove the ethanol, yielding the free O-(2-chlorobenzyl)hydroxylamine as an oil.

- Dissolve the resulting oil in a minimal amount of a suitable solvent like diethyl ether and cool in an ice bath.
- Slowly add a solution of hydrochloric acid (e.g., ethanolic HCl or concentrated HCl) dropwise with stirring until the solution is acidic.
- The white precipitate of **O-(2-Chlorobenzyl)hydroxylamine hydrochloride** will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.



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Caption: Proposed synthesis workflow for **O-(2-Chlorobenzyl)hydroxylamine hydrochloride**.

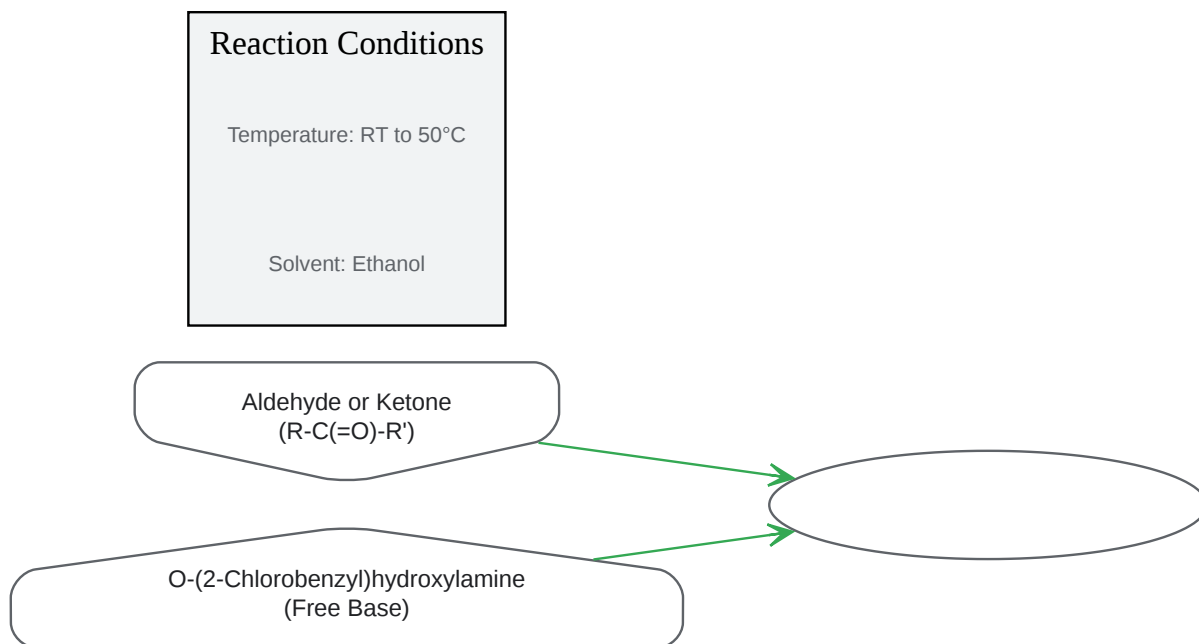
Applications in Drug Development and Organic Synthesis

O-substituted hydroxylamines are a versatile class of compounds with significant applications in medicinal chemistry.^[1] **O-(2-Chlorobenzyl)hydroxylamine hydrochloride** is particularly useful as a nucleophile, allowing for the modification of biologically active molecules to explore structure-activity relationships (SAR) and develop novel therapeutic agents.^{[1][5]} It has been utilized in the synthesis of pharmaceuticals, including potential antihypertensive and anti-inflammatory drugs.^[1]

A primary application of this reagent is in the formation of oxime ethers from aldehydes and ketones.^{[6][7]} Oxime linkages are valued for their stability and are prevalent in many biologically active compounds.^[8]

General Protocol for Oxime Ether Formation:

- Dissolve **O-(2-Chlorobenzyl)hydroxylamine hydrochloride** (1.0 eq) in a suitable solvent such as ethanol.
- Add a mild base, for example, sodium acetate (1.1 eq), and stir the mixture at room temperature for approximately 15 minutes to generate the free hydroxylamine in situ.
- To this solution, add the desired aldehyde or ketone (1.0 eq).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).
- Monitor the reaction by TLC until completion.
- Perform an aqueous workup, typically involving extraction with an organic solvent, followed by washing, drying, and concentration to yield the crude oxime ether, which can be further purified by recrystallization or chromatography.



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Caption: General reaction scheme for oxime ether formation.

Quality Control and Analytical Procedures

Ensuring the purity and identity of **O-(2-Chlorobenzyl)hydroxylamine hydrochloride** is crucial for its successful application.

- Thin Layer Chromatography (TLC): A simple and effective method for monitoring the progress of the synthesis and assessing the purity of the final product.
- Spectroscopic Analysis: For full characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure of the synthesized compound.
- Gas Chromatography (GC): A gas chromatography method can be utilized for the quantitative determination of trace levels of residual hydroxylamine hydrochloride.^{[9][10]} This often involves a derivatization step, for instance, with a ketone like cyclohexanone, to form a more volatile and readily analyzable compound.^[9]

- High-Performance Liquid Chromatography (HPLC): Pre-column derivatization followed by HPLC analysis is another robust method for the determination of hydroxylamine in pharmaceutical ingredients.[\[11\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **O-(2-Chlorobenzyl)hydroxylamine hydrochloride** is not widely available, the safety precautions should be based on the known hazards of hydroxylamine hydrochloride and related compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Potential Hazards:

- Harmful if swallowed or in contact with skin.[\[16\]](#)
- Causes skin and serious eye irritation.[\[16\]](#)
- May cause an allergic skin reaction.[\[16\]](#)
- May cause respiratory irritation.
- Suspected of causing cancer.[\[16\]](#)
- May explode when heated.[\[13\]](#)

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[\[12\]](#) Ensure that eyewash stations and safety showers are readily accessible.[\[15\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[13\]](#)
 - Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[\[13\]](#)
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[\[13\]](#)

- Handling: Avoid contact with skin and eyes.[13] Avoid the formation of dust and aerosols.[13] Wash hands thoroughly after handling.[13]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13]
- Spills: In case of a spill, evacuate the area.[13] Avoid generating dust.[12] Collect the spilled material into a suitable container for disposal.[14] Prevent entry into drains and waterways.[13]

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